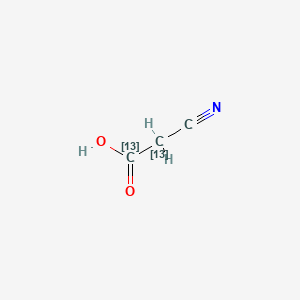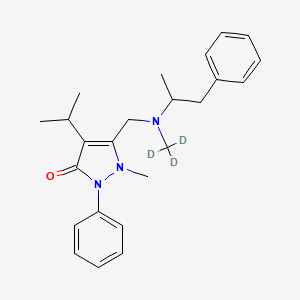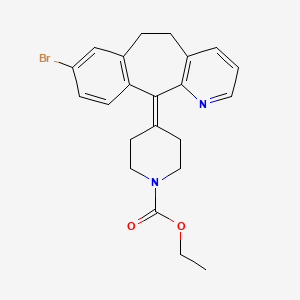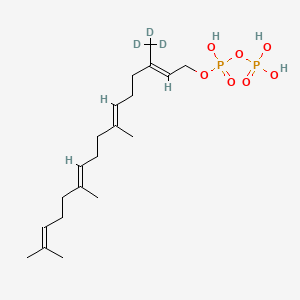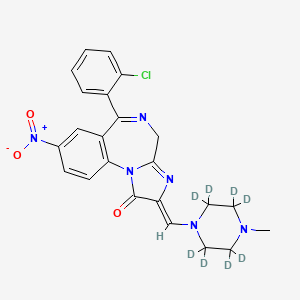
Loprazolam-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Loprazolam-d8 is a deuterated form of loprazolam, a benzodiazepine derivative with anxiolytic, anticonvulsant, hypnotic, sedative, and skeletal muscle relaxant properties. Loprazolam is primarily used for the short-term treatment of insomnia, particularly in patients who have difficulty falling asleep or maintaining sleep .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of loprazolam involves the condensation of 6-(2-chlorophenyl)-1,2-dihydro-8-nitro-1H,4H-imidazo[1,2-a][1,4]benzodiazepin-1-one with 1-(dimethoxymethyl)-4-methylpiperazine to form the free base of loprazolam mesylate. This intermediate is then treated with methanesulfonic acid to yield loprazolam .
Industrial Production Methods
Industrial production of loprazolam follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification processes to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Loprazolam undergoes several types of chemical reactions, including:
Oxidation: Loprazolam can be oxidized under specific conditions to form various metabolites.
Reduction: Reduction reactions can modify the nitro group present in the compound.
Substitution: Substitution reactions can occur at the benzodiazepine ring, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of loprazolam, which can have different pharmacological properties .
Scientific Research Applications
Loprazolam-d8 is used in scientific research for various applications, including:
Mechanism of Action
Loprazolam exerts its effects by positively modulating the gamma-aminobutyric acid (GABA) A receptor complex. It binds to the benzodiazepine receptor site on the GABA A receptor, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx, hyperpolarization of the neuron, and a reduction in neuronal excitability, resulting in its anxiolytic, sedative, and hypnotic effects .
Comparison with Similar Compounds
Similar Compounds
Loprazolam is similar to other benzodiazepines such as:
- Diazepam
- Alprazolam
- Lorazepam
- Nitrazepam
- Temazepam
Uniqueness
Loprazolam is unique due to its intermediate half-life, which reduces the risk of daytime sedation compared to longer-acting benzodiazepines like diazepam. It also has a lower potential for tolerance and dependence compared to shorter-acting benzodiazepines like alprazolam .
Properties
Molecular Formula |
C23H21ClN6O3 |
|---|---|
Molecular Weight |
473.0 g/mol |
IUPAC Name |
(2Z)-6-(2-chlorophenyl)-8-nitro-2-[(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methylidene]-4H-imidazo[1,2-a][1,4]benzodiazepin-1-one |
InChI |
InChI=1S/C23H21ClN6O3/c1-27-8-10-28(11-9-27)14-19-23(31)29-20-7-6-15(30(32)33)12-17(20)22(25-13-21(29)26-19)16-4-2-3-5-18(16)24/h2-7,12,14H,8-11,13H2,1H3/b19-14-/i8D2,9D2,10D2,11D2 |
InChI Key |
UTEFBSAVJNEPTR-QQFOIGIWSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])/C=C\2/C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5Cl)([2H])[2H])[2H] |
Canonical SMILES |
CN1CCN(CC1)C=C2C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-fluoro-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B13440810.png)
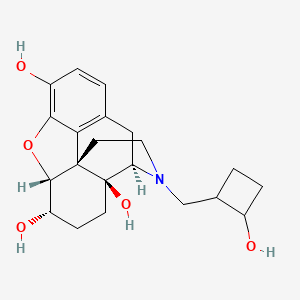
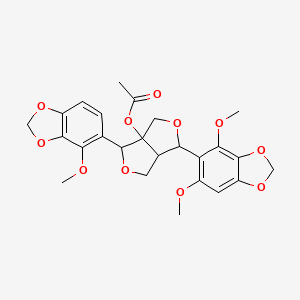
![2,2-Difluoro-5-methylbicyclo[2.2.1]heptane](/img/structure/B13440833.png)
